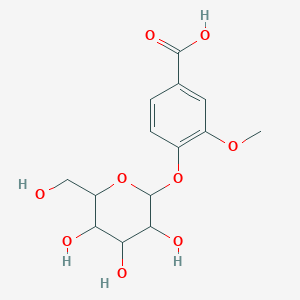

Vanillic acid glucoside

Description

Vanillic acid glucoside is a natural product found in Salvia rosmarinus, Punica granatum, and other organisms with data available.

Properties

IUPAC Name |

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFOSWJYZIVJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vanillic Acid Glucoside Biosynthesis in Vanilla planifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448), the primary flavor compound of vanilla, is biosynthesized in the pods of the orchid Vanilla planifolia. In the plant, vanillin is predominantly stored in its glucosylated form, vanillin glucoside (also known as glucovanillin), a non-toxic storage form.[1] The biosynthesis of vanillin and its subsequent glucosylation to vanillic acid glucoside involves a complex interplay of genetic and biochemical factors. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, relevant quantitative data, and detailed experimental protocols for the study of vanillic acid glucoside biosynthesis in Vanilla planifolia. Two primary pathways have been proposed for vanillin biosynthesis: the ferulate pathway and the benzoate (B1203000) pathway, with the former being more extensively studied and supported by recent research.[2][3]

Core Biosynthetic Pathway: The Ferulate Pathway

The biosynthesis of vanillic acid glucoside in Vanilla planifolia is believed to primarily proceed through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[4][5] A key and debated step in this pathway is the conversion of ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. This reaction is reportedly catalyzed by the enzyme vanillin synthase (VpVAN).[6][7] Following the formation of vanillin, it is rapidly glucosylated to form vanillin glucoside. Vanillic acid glucoside is then formed through the oxidation of vanillin glucoside.

Key Enzymes and Genes

Several key enzymes are involved in the ferulate pathway leading to vanillic acid glucoside:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[4]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.[4]

-

4-Coumarate 3-hydroxylase (C3H): Hydroxylates p-coumaric acid to caffeic acid.[4]

-

Caffeic acid O-methyltransferase (COMT): Catalyzes the methylation of caffeic acid to ferulic acid.[8]

-

Vanillin Synthase (VpVAN): A hydratase/lyase type enzyme that is proposed to catalyze the direct conversion of ferulic acid and ferulic acid glucoside to vanillin and vanillin glucoside, respectively.[6][9] There is, however, some debate in the scientific community regarding the precise function of this enzyme.[10]

-

UDP-glucosyltransferases (UGTs): A family of enzymes responsible for the glucosylation of vanillin to form vanillin glucoside. Several UGTs have been identified in V. planifolia pods.[1] One specific UGT, VpUGT72E1, has been shown to be a vanillin-specific glucosyltransferase.[1]

Quantitative Data

The accumulation of vanillin, vanillin glucoside, and related pathway intermediates, as well as the expression of key biosynthetic genes, vary significantly throughout the development of the vanilla pod. The following tables summarize quantitative data from transcriptomic and metabolomic studies.

Table 1: Metabolite Concentrations in Vanilla planifolia Pods at Different Developmental Stages

| Metabolite | Concentration (µg/mg Dry Weight) at Months After Pollination (MAP) | Reference |

| 1.5 MAP | 2 MAP | |

| trans-Cinnamic Acid | ~48 | ~28 |

| 4-Coumaric Acid | Low | Low |

| Caffeic Acid | Low | Low |

| Ferulic Acid | Low | Low |

| Vanillin | Not Detected | Detected |

| Vanillin Glucoside | Low | Increasing |

Table 2: Expression of Key Biosynthetic Genes in Vanilla planifolia Pods

| Gene | Expression Level (Normalized) | Reference |

| Early Development | Mid Development (Peak Vanillin Synthesis) | |

| Phenylalanine Ammonia Lyase (PAL) | Moderate | High |

| Cinnamate 4-hydroxylase (C4H) | Moderate | High |

| 4-Coumarate 3-hydroxylase (C3H) | Low | High |

| Caffeic acid O-methyltransferase (COMT) | Low | High |

| Vanillin Synthase (VpVAN) | Low | High |

| UDP-glucosyltransferase (UGT) | Moderate | High |

Note: "Normalized" expression levels are qualitative summaries from transcriptomic data, where absolute values (e.g., FPKM or TPM) can vary between studies.

Experimental Protocols

Quantification of Vanillic Acid Glucoside and Precursors by HPLC-PDA

This method allows for the separation and quantification of vanillin, vanillic acid, and their glucosides, as well as other phenolic precursors.

a. Sample Preparation (from Vanilla Pods)

-

Freeze-dry fresh vanilla pod tissue and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 50% (v/v) ethanol (B145695) or methanol.[2] An exhaustive extraction can be achieved by refluxing the sample with the solvent for three cycles.

-

Centrifuge the extract to pellet any solid material and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-PDA Conditions

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase:

-

Gradient:

-

0-10 min: 10-30% B

-

10-17 min: 30-80% B

-

17-17.5 min: 80% B

-

17.5-18 min: 80-10% B[2]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: Photodiode Array (PDA) detector at 280 nm.[2]

-

Quantification: Create a calibration curve using authentic standards of vanillic acid, vanillin, and their glucosides at known concentrations.

Vanillin Synthase (VpVAN) Enzyme Assay

This assay measures the activity of VpVAN by monitoring the conversion of ferulic acid to vanillin.

a. Recombinant VpVAN Expression and Purification

-

Clone the VpVAN coding sequence into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression according to the specific vector and host system requirements (e.g., with IPTG for E. coli).

-

Harvest the cells and lyse them to release the recombinant protein.

-

Purify the recombinant VpVAN using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

b. Enzyme Assay Conditions

-

Reaction Buffer: A suitable buffer such as sodium phosphate (B84403) buffer (pH 6.9).

-

Substrate: Ferulic acid or ferulic acid glucoside, with concentrations ranging from 0.5 to 5 mM.[1]

-

Enzyme: A suitable amount of purified recombinant VpVAN.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 to 24 hours).[1]

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching agent (e.g., an acid like HCl).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by LC-MS to identify and quantify the vanillin or vanillin glucoside formed.[1]

-

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of vanillic acid glucoside biosynthesis genes.

a. RNA Extraction from Vanilla planifolia Tissue

-

Harvest fresh vanilla pod tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA from the powdered tissue using a commercial plant RNA extraction kit or a TRIzol-based method.[8] An on-column DNase treatment is recommended to remove any contaminating genomic DNA.[8]

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b. cDNA Synthesis

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. Several commercial kits are available for this step.

c. qPCR

-

Design and validate primers specific to the target genes (e.g., PAL, C4H, VpVAN, UGT) and a suitable reference gene.

-

Perform qPCR using a SYBR Green-based or probe-based detection method on a real-time PCR instrument.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Transcriptome Analysis by RNA-Seq

This provides a global view of gene expression in Vanilla planifolia pods at different developmental stages.

a. Library Preparation

-

Start with high-quality total RNA as described in the RT-qPCR section.

-

Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

b. Sequencing and Data Analysis

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq).[8]

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a Vanilla planifolia reference genome or perform de novo assembly if a reference is not available.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated at different stages of pod development.

Signaling Pathways and Experimental Workflows

Vanillic Acid Glucoside Biosynthetic Pathway

Caption: The ferulate pathway for vanillic acid glucoside biosynthesis.

Experimental Workflow for Metabolomic and Transcriptomic Analysis

Caption: Integrated workflow for metabolomic and transcriptomic analysis.

References

- 1. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. biorxiv.org [biorxiv.org]

- 5. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]

- 6. med.unc.edu [med.unc.edu]

- 7. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Enzymatic Synthesis of Vanillic Acid Glucoside from Ferulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of vanillic acid glucoside, a compound of interest for its potential applications in the pharmaceutical and flavor industries. The synthesis is a two-step biocatalytic process starting from the readily available precursor, ferulic acid. This document details the enzymatic pathways, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the key processes.

Overview of the Synthesis Pathway

The enzymatic conversion of ferulic acid to vanillic acid glucoside involves two primary steps:

-

Biotransformation of Ferulic Acid to Vanillic Acid: This initial step involves the oxidative cleavage of the propenoic side chain of ferulic acid. This conversion is primarily achieved through microbial fermentation or the use of isolated enzymes.

-

Glucosylation of Vanillic Acid: The resulting vanillic acid is then glycosylated to form vanillic acid glucoside. This step is catalyzed by glucosyltransferases (GTs), which transfer a glucose moiety from a donor substrate, typically a nucleotide sugar, to the hydroxyl group of vanillic acid.

The overall transformation can be represented as follows:

Step 1: Biotransformation of Ferulic Acid to Vanillic Acid

The conversion of ferulic acid to vanillic acid is a well-documented biotransformation carried out by various microorganisms, including fungi and bacteria. The primary mechanism involves the shortening of the C3 side chain of ferulic acid.

Several microbial strains have been identified for their ability to efficiently convert ferulic acid to vanillic acid. Notable examples include fungi like Aspergillus niger and bacteria such as Pseudomonas fluorescens and Streptomyces species.[1][2][3] The enzymatic pathways can be broadly categorized as CoA-dependent and CoA-independent.

In a CoA-dependent pathway observed in Streptomyces sp. strain V-1, two key enzymes are involved:

-

Feruloyl-CoA Synthetase (Fcs): This enzyme activates ferulic acid by ligating it to coenzyme A.[4][5]

-

Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme first hydrates the double bond of feruloyl-CoA and then cleaves the side chain to yield vanillin (B372448), which is subsequently oxidized to vanillic acid.[4][5]

Aspergillus niger utilizes a pathway involving the degradation of the propenoic chain to yield vanillic acid.[1] Pseudomonas fluorescens BF13 has also been shown to effectively produce vanillic acid from ferulic acid, with mutant strains capable of accumulating vanillic acid by blocking its further degradation.[3]

The efficiency of the biotransformation of ferulic acid to vanillic acid varies depending on the microbial strain, culture conditions, and substrate concentration. The following table summarizes key quantitative data from reported studies.

| Microorganism | Initial Ferulic Acid (mg/L) | Vanillic Acid Produced (mg/L) | Molar Yield (%) | Time (h) | Reference |

| Aspergillus niger | Not specified | 920 | 88 | Not specified | [1] |

| Aspergillus niger K8 | 300 | 116.9 | 64.56 | 36 | [2] |

| Pseudomonas fluorescens BF13-97 | 1000 | ~1000 | Quantitative | 4 | [3] |

| Streptomyces setonii | Not specified | ~200 | Not specified | Not specified | [6] |

Table 1: Summary of quantitative data for the biotransformation of ferulic acid to vanillic acid.

This protocol is a generalized procedure based on methodologies reported for Aspergillus niger and Pseudomonas fluorescens.[1][2][3]

1. Microorganism and Culture Media:

-

Microorganism: Aspergillus niger or a vanillate-negative mutant of Pseudomonas fluorescens BF13.[1][3]

-

Growth Medium: A suitable medium for the selected microorganism, such as Potato Dextrose Broth for A. niger or M9 minimal medium supplemented with a carbon source (e.g., glucose) for P. fluorescens.[3]

2. Inoculum Preparation:

-

Inoculate a sterile growth medium with the selected microbial strain.

-

Incubate at the optimal temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.

3. Biotransformation Reaction:

-

Harvest the cells from the growth medium by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., saline-phosphate buffer).[3]

-

Add ferulic acid as the substrate to the cell suspension. The concentration can be optimized, but starting with 1 g/L is a common practice.[3]

-

Incubate the reaction mixture at the optimal temperature and pH with agitation.

4. Product Extraction and Analysis:

-

Periodically take samples from the reaction mixture.

-

Centrifuge the samples to remove the cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the phenolic compounds with an organic solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the concentrations of ferulic acid and vanillic acid using High-Performance Liquid Chromatography (HPLC) with a UV detector.[7]

Step 2: Glucosylation of Vanillic Acid

The second step involves the enzymatic glucosylation of vanillic acid to produce vanillic acid glucoside. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which are a large family of enzymes found in plants, animals, and microorganisms.

The selection of a suitable UGT is crucial for efficient glucosylation. UGTs exhibit varying degrees of substrate specificity. For the glucosylation of vanillic acid, UGTs that can accept phenolic acids as substrates are required. Plant-derived UGTs have been successfully used for the glucosylation of various phenolic compounds.[8] For instance, UGT72B1 has been shown to have high catalytic ability for the glycosylation of vanillin, a structurally similar compound.[8]

The reaction involves the transfer of a glucose unit from a donor molecule, typically UDP-glucose, to the 4-hydroxyl group of vanillic acid.

Quantitative data for the direct glucosylation of vanillic acid is less abundant in the provided search results compared to the conversion of ferulic acid. However, studies on the glycosylation of the related compound, vanillin, provide valuable insights. For instance, engineered Saccharomyces cerevisiae expressing a glycosyltransferase produced 1745.5 mg/L of glucovanillin.[9] By optimizing the expression of UGTs and the supply of UDP-glucose, high conversion yields can be achieved.[8][10]

| Enzyme/System | Substrate | Product | Titer (mg/L) | Reference |

| Engineered S. cerevisiae with UGT | Vanillin | Glucovanillin | 1745.5 | [9] |

| Engineered S. cerevisiae with UGT72B1 | Vanillin | Glucovanillin | Not specified (high efficiency) | [8] |

| Cultured Eucalyptus perriniana cells | Vanillin | Vanillin 4-O-β-D-glucopyranoside | Not specified | [11] |

Table 2: Summary of quantitative data for the glucosylation of vanillin (as a proxy for vanillic acid).

This protocol describes a typical in vitro enzymatic glucosylation reaction.

1. Enzyme Source:

-

A purified or partially purified UGT known to be active on phenolic acids. The enzyme can be obtained from natural sources or through recombinant expression in a host like E. coli.

2. Reaction Mixture:

-

Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrates:

- Vanillic acid (e.g., 1-10 mM).

- UDP-glucose (in slight molar excess to vanillic acid, e.g., 1.2 equivalents).

-

Enzyme: The UGT preparation.

-

Cofactors (if required): Some enzymes may require divalent cations like Mg²⁺.

3. Reaction Conditions:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified period (e.g., 1-24 hours).

-

Monitor the progress of the reaction by taking samples at different time points.

4. Reaction Termination and Product Analysis:

-

Terminate the reaction by adding a quenching agent (e.g., an organic solvent like methanol (B129727) or by heat inactivation).

-

Analyze the formation of vanillic acid glucoside and the consumption of vanillic acid by HPLC-UV or LC-MS.

Conclusion and Future Perspectives

The enzymatic synthesis of vanillic acid glucoside from ferulic acid presents a promising green alternative to chemical synthesis methods. The two-step process, involving the microbial conversion of ferulic acid to vanillic acid followed by enzymatic glucosylation, has been demonstrated to be effective.

Future research should focus on several key areas to enhance the industrial viability of this process:

-

Strain Improvement: Metabolic engineering of microbial strains to improve the yield and productivity of vanillic acid from ferulic acid and to enhance the intracellular supply of UDP-glucose for the glucosylation step.[12]

-

Enzyme Discovery and Engineering: Identifying and engineering more efficient and stable UGTs with high specificity towards vanillic acid.

-

Process Optimization: Developing integrated one-pot or co-culture systems to perform both reaction steps simultaneously, thereby reducing downstream processing costs.

-

In Situ Product Recovery: Implementing strategies to remove vanillic acid glucoside from the reaction mixture as it is formed to overcome potential product inhibition.[12]

By addressing these challenges, the enzymatic synthesis of vanillic acid glucoside can be further optimized for large-scale production, catering to the growing demand for natural and sustainably produced specialty chemicals in various industries.

References

- 1. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioconversion of Ferulic Acid into Vanillic Acid by Means of a Vanillate-Negative Mutant of Pseudomonas fluorescens Strain BF13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Two Streptomyces Enzymes That Convert Ferulic Acid to Vanillin | PLOS One [journals.plos.org]

- 5. Characterization of two Streptomyces enzymes that convert ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards a high-yield bioconversion of ferulic acid to vanillin | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Glycosylation of Vanillin and 8-Nordihydrocapsaicin by Cultured Eucalyptus perriniana Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery - PMC [pmc.ncbi.nlm.nih.gov]

Vanillic Acid Glucoside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vanillic acid glucoside, a phenolic glycoside found in various plant species. The document details its natural sources, biosynthetic pathways, and comprehensive methodologies for its extraction, isolation, and purification. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction to Vanillic Acid Glucoside

Vanillic acid glucoside, chemically known as 4-hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, is a naturally occurring compound where vanillic acid is attached to a glucose molecule. It is often found as a storage form of vanillic acid or as an intermediate in the biosynthesis of other compounds in plants.[1] As a hydrolyzable tannin, it is recognized for its potential biological activities, making it a molecule of interest for pharmaceutical and nutraceutical research.[2] In plants like Vanilla planifolia, it is the precursor to vanillin (B372448), the primary component of vanilla's characteristic flavor and aroma.[3]

Natural Occurrence of Vanillic Acid Glucoside

Vanillic acid glucoside is distributed across a diverse range of plant families. It can be found in various plant parts, including fruits, leaves, and pods. The compound has been identified in several well-known plants and food items.[2][4][5][6]

Table 1: Selected Natural Sources of Vanillic Acid Glucoside

| Plant Species | Family | Plant Part | Reference(s) |

| Vanilla planifolia (Vanilla) | Orchidaceae | Pods (as Glucovanillin) | [1][3] |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruits | [2][6] |

| Berchemia floribunda | Rhamnaceae | Leaves | [2] |

| Hypericum persica | Hypericaceae | - | [4] |

| Salvia rosmarinus (Rosemary) | Lamiaceae | - | [5] |

| Punica granatum (Pomegranate) | Lythraceae | - | [5] |

| Origanum majorana (Sweet Marjoram) | Lamiaceae | - | [6] |

Biosynthesis of Vanillic Acid Glucoside

The biosynthesis of vanillic acid glucoside is closely linked to the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. In vanilla orchids, the pathway to its related compound, vanillin glucoside (glucovanillin), has been extensively studied. The process begins with the amino acid phenylalanine and proceeds through intermediates like ferulic acid. A key enzyme, vanillin synthase (VpVAN), catalyzes the conversion of ferulic acid glucoside into vanillin glucoside.[1] Vanillic acid itself can be formed from ferulic acid via a CoA-dependent β-oxidative pathway or from caffeic acid through a CoA-independent pathway.[7] Glucosylation, the attachment of a glucose molecule, is a common final step, often catalyzed by UDP-glucose glucosyltransferases, to increase solubility and stability for storage within the plant cell, particularly in compartments like phenyloplasts (re-differentiated chloroplasts).

Caption: Simplified biosynthetic pathway leading to vanillic acid glucoside.

Isolation and Purification Methodologies

The isolation of vanillic acid glucoside from natural sources involves a multi-step process encompassing extraction, purification, and analysis. The polarity of the glucoside, imparted by the sugar moiety, dictates the choice of solvents and chromatographic conditions.

General Experimental Workflow

The overall process for isolating vanillic acid glucoside follows a logical sequence from raw plant material to a purified compound. This workflow typically involves initial preparation, extraction of crude compounds, purification to remove impurities, and final analysis for identification and quantification.

Caption: General experimental workflow for isolating vanillic acid glucoside.

Detailed Experimental Protocols

The initial step involves extracting the compound from the dried and powdered plant material. The choice of solvent is critical; due to the polarity of the glycoside, aqueous hydroalcoholic solutions are often more effective than pure alcohols.

-

Protocol 1: Maceration

-

Preparation: Weigh 100 g of dried, powdered plant material.

-

Extraction: Submerge the powder in 1 L of 80% methanol (B129727) or 47.5% ethanol (B145695) in a sealed container.[8]

-

Agitation: Agitate the mixture at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.

-

-

Protocol 2: Soxhlet Extraction

-

Preparation: Place 50 g of dried, powdered plant material into a cellulose (B213188) thimble.

-

Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a round-bottom flask containing 500 mL of 47.5% ethanol and a condenser.[8]

-

Extraction: Heat the solvent to a gentle boil and allow the extraction to proceed for 24 hours. This method is particularly effective for glucovanillin.[8]

-

Concentration: After extraction, allow the apparatus to cool and concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

The crude extract contains a complex mixture of compounds, necessitating further purification steps.

-

Protocol 3: Flash Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel, using a non-polar solvent system like hexane (B92381) as the slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) system.[9]

-

Fraction Monitoring: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing vanillic acid glucoside.

-

Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

-

-

Protocol 4: Resin Adsorption Chromatography

-

Resin Selection: Use a non-polar polymeric resin such as SP700.[10]

-

Column Packing: Pack a column with the resin and equilibrate it with deionized water, adjusting the pH to around 4.0.[10]

-

Sample Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Desorb the bound vanillic acid glucoside using an appropriate eluent, such as ethanol.[10]

-

Concentration: Concentrate the eluted fractions to obtain the purified compound.

-

HPLC is the definitive method for both the analysis and final purification of vanillic acid glucoside.

-

Protocol 5: Analytical and Preparative RP-HPLC

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) (or methanol) and water, often with an acid modifier like 0.1% formic acid or phosphoric acid for better peak shape.[9][11]

-

Detection: Monitor the elution using a UV detector. The UV absorbance for vanillin-β-d-glucoside is typically detected at a wavelength of 270 nm, while vanillic acid is detected at 260 nm.[12]

-

Quantification: For analytical HPLC, quantify the compound by comparing its peak area to a standard curve prepared with a known concentration of pure vanillic acid glucoside.

-

Purification: For preparative HPLC, inject the semi-purified sample from the previous steps. Collect the fraction corresponding to the retention time of vanillic acid glucoside.[9][13]

-

Final Step: Evaporate the solvent from the collected fraction to obtain the highly purified compound (>99%).[13]

-

Quantitative Data and Yields

The yield of vanillic acid glucoside can vary significantly depending on the natural source and the extraction and purification methods employed. While specific yield percentages from raw plant material are often proprietary or highly variable, data from bioconversion and cell culture studies provide valuable benchmarks.

Table 2: Yield and Purity Data from Selected Studies

| Source/Method | Compound | Yield/Concentration | Purity | Reference(s) |

| Catharanthus roseus cell culture | Vanillin Glucoside | 1.54 g/L | - | [14] |

| Bioconversion of p-hydroxybenzaldehyde | p-hydroxybenzaldehyde β-glucoside | 767.5 mg/L (97.8% conversion) | - | |

| Crude Vanilla Extract Purification | Vanillin | 500 mg from 6.3 g crude extract | >99% | |

| Lignin Bioconversion | Vanillin | 146 mg/g Kraft Lignin | 99% | [15] |

Advanced Purification Techniques

For large-scale purification, traditional preparative HPLC can be solvent- and time-intensive. Advanced techniques like Centrifugal Partition Chromatography (CPC) offer a more efficient alternative.

Comparison: Preparative HPLC vs. Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible sample adsorption and allowing for higher loading capacities. This makes it particularly suitable for purifying complex crude extracts.

Caption: Comparison of preparative HPLC and CPC for purification.

A comparative study on vanillin purification showed that CPC required significantly less solvent (0.1 L per gram injected) compared to preparative HPLC (5.3 L per gram injected) and achieved a sample recovery of over 91.8%.[13] This highlights the efficiency and cost-effectiveness of CPC for scaling up the purification of natural products like vanillic acid glucoside from complex mixtures.

References

- 1. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. Vanillic acid glucoside | TargetMol [targetmol.com]

- 5. Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. foodb.ca [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. nutrimenti1.wordpress.com [nutrimenti1.wordpress.com]

- 9. Purification of Vanillin by a Combination of Flash and Preparative HPLC with the PLC 2250 사이언스21 입니다. [s21.co.kr]

- 10. Frontiers | Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment [frontiersin.org]

- 11. Separation of Ethyl vanillin glucoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. gilson.com [gilson.com]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

Chemical structure and properties of vanillic acid 4-β-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid 4-β-D-glucoside is a naturally occurring phenolic compound found in various plant species, including the fruits of Capsicum annuum.[1] As a glucoside of vanillic acid, it is a more water-soluble and potentially more bioavailable precursor to its well-studied aglycone. Vanillic acid itself has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, suggesting that its glucoside is a promising molecule for further investigation in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of vanillic acid 4-β-D-glucoside. It also includes detailed, representative experimental protocols for its isolation, synthesis, and biological evaluation, as well as visualizations of relevant signaling pathways.

Chemical Structure and Physicochemical Properties

Vanillic acid 4-β-D-glucoside consists of a vanillic acid molecule linked to a glucose moiety via a β-glycosidic bond at the 4-position of the phenolic ring.

| Identifier | Value | Source |

| IUPAC Name | 3-methoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid | [2] |

| Synonyms | Vanillic acid 4-β-D-glucopyranoside, 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid | [3][4] |

| CAS Number | 32142-31-7 | [5] |

| Molecular Formula | C₁₄H₁₈O₉ | [5] |

| Molecular Weight | 330.29 g/mol | [5] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |

| InChI Key | JYFOSWJYZIVJPO-YGEZULPYSA-N | [3] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in water, DMSO (~20 mg/mL), and Dimethylformamide (DMF) (~10 mg/mL). | [3] |

| Predicted logP | -1.5 | [2] |

| Hydrogen Bond Donors | 5 | [2] |

| Hydrogen Bond Acceptors | 9 | [2] |

| Polar Surface Area | 146 Ų | [2] |

| UV/Vis (λmax) | 247, 288 nm | [3] |

Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of vanillic acid 4-β-D-glucoside are limited, the activities of its aglycone, vanillic acid, are well-documented. It is hypothesized that vanillic acid 4-β-D-glucoside may exert its biological effects after enzymatic hydrolysis to vanillic acid in vivo.

Antioxidant Activity: Vanillic acid is a known antioxidant that can scavenge free radicals. This activity is attributed to its phenolic hydroxyl group.

Anti-inflammatory Activity: Vanillic acid has been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators. The primary mechanism for this is believed to be through the inhibition of the NF-κB signaling pathway and modulation of the PI3K/Akt pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by vanillic acid, the active aglycone of vanillic acid 4-β-D-glucoside.

Caption: NF-κB Signaling Pathway Inhibition by Vanillic Acid.

Caption: PI3K/Akt Signaling Pathway Modulation by Vanillic Acid.

Experimental Protocols

The following are representative protocols and are intended as a starting point for methodology development.

Representative Protocol for Isolation from Plant Material

This protocol is a general method for the extraction and isolation of phenolic glucosides from plant sources and can be adapted for vanillic acid 4-β-D-glucoside.

Caption: General workflow for the isolation of vanillic acid 4-β-D-glucoside.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with 80% aqueous methanol at room temperature with agitation. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Phenolic glucosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography on a stationary phase such as Sephadex LH-20, eluting with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing the target compound are pooled and further purified using preparative HPLC with a suitable reversed-phase column and a mobile phase gradient of acetonitrile (B52724) in water.

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Representative Protocol for Chemical Synthesis

This protocol describes a general method for the synthesis of phenolic β-D-glucosides, which can be adapted for vanillic acid 4-β-D-glucoside.

Methodology:

-

Protection of Glucose: The hydroxyl groups of D-glucose are protected by acetylation with acetic anhydride (B1165640) in the presence of a catalyst (e.g., sodium acetate) to form penta-O-acetyl-β-D-glucopyranose.

-

Bromination: The anomeric acetyl group is selectively replaced with bromine using HBr in acetic acid to yield acetobromo-α-D-glucose.

-

Koenigs-Knorr Glycosylation: Vanillic acid (with its carboxylic acid group protected, e.g., as a methyl ester) is reacted with acetobromo-α-D-glucose in the presence of a silver salt (e.g., silver carbonate or silver oxide) as a promoter. This results in the formation of the protected glucoside.

-

Deprotection: The acetyl protecting groups on the glucose moiety and the protecting group on the carboxylic acid are removed by hydrolysis (e.g., using sodium methoxide (B1231860) in methanol followed by acidification) to yield vanillic acid 4-β-D-glucoside.

-

Purification: The final product is purified by recrystallization or column chromatography.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Methodology:

-

Reagent Preparation:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

-

A series of concentrations of vanillic acid 4-β-D-glucoside are prepared in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in a series of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Protocol for NF-κB Luciferase Reporter Assay

This protocol is used to determine the effect of a compound on the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or HeLa) is cultured in appropriate media.

-

Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.

-

-

Treatment:

-

After transfection, cells are treated with various concentrations of vanillic acid 4-β-D-glucoside for a specified period.

-

Cells are then stimulated with an NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)) to induce the signaling cascade.

-

-

Cell Lysis and Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

-

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as the fold change in luciferase activity compared to the stimulated control without the test compound.

Conclusion

Vanillic acid 4-β-D-glucoside is a molecule of significant interest due to its natural origin and its relationship to the bioactive compound, vanillic acid. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of the glucoside itself, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The provided protocols offer a starting point for the isolation, synthesis, and evaluation of this promising natural product. Future studies should focus on obtaining quantitative biological data for the glucoside and exploring its pharmacokinetic profile to better understand its potential as a therapeutic agent or nutraceutical.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | CID 14132337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Vanillic acid 4-β-D-glucoside - 4-Hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, Vanillic acid 4-β-D-glucopyranoside [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

Vanillic Acid Glucoside Metabolism in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound widely distributed in the plant kingdom, and its glucosylated form, vanillic acid glucoside, are key intermediates in the phenylpropanoid pathway. This pathway is a major source of a vast array of plant secondary metabolites. The glucosylation of vanillic acid is a critical metabolic step, influencing its solubility, stability, and biological activity. This technical guide provides an in-depth overview of the core aspects of vanillic acid glucoside metabolism in plant tissues, including its biosynthesis, degradation, and potential transport mechanisms. It also details relevant experimental protocols and summarizes available quantitative data to support further research and development in this area.

Biosynthesis of Vanillic Acid Glucoside

Vanillic acid is derived from the general phenylpropanoid pathway, starting from the amino acid phenylalanine. The final step in the formation of vanillic acid glucoside is the attachment of a glucose molecule to vanillic acid, a reaction catalyzed by UDP-glucosyltransferases (UGTs).

Key Enzymes: UDP-Glucosyltransferases (UGTs)

While the specific UGTs responsible for vanillic acid glucosylation have not been exhaustively characterized in all plant species, research on UGTs that act on benzoic acid derivatives provides strong indications of the enzymes involved. Plant UGTs are a large and diverse family of enzymes that transfer a glycosyl group from a UDP-sugar to a wide range of acceptor molecules.

-

CsUGT74B5 from Camellia sinensis (Tea Plant): This UGT has been shown to be involved in the glucosylation of benzoic acid derivatives and plays a role in plant immunity. Its activity towards benzoates suggests it as a potential candidate for catalyzing the glucosylation of vanillic acid.[1]

-

Arabidopsis thaliana UGTs: A study of 90 recombinant Arabidopsis UGTs revealed that 14 of them displayed activity towards various hydroxybenzoic acids. These enzymes exhibited regioselectivity, with some glucosylating the carboxyl group to form glucose esters and others targeting hydroxyl groups on the aromatic ring to form O-glucosides. This research provides a panel of candidate UGTs for further investigation into vanillic acid glucosylation.

Signaling Pathway for Vanillic Acid Glucoside Biosynthesis

The biosynthesis of vanillic acid glucoside is intricately linked to the broader regulation of the phenylpropanoid pathway. Phytohormones such as jasmonates and salicylic (B10762653) acid are key signaling molecules that modulate the expression of genes involved in this pathway in response to developmental cues and environmental stresses.[2][3]

Biosynthesis of Vanillic Acid Glucoside.

Degradation of Vanillic Acid Glucoside

The hydrolysis of vanillic acid glucoside back to vanillic acid and glucose is catalyzed by β-glucosidases. This deglycosylation step is crucial for releasing the biologically active aglycone.

Key Enzymes: β-Glucosidases

Plant β-glucosidases are a diverse group of enzymes with varying substrate specificities. In Vanilla planifolia pods, β-glucosidase activity has been detected that acts on a range of phenolic glucosides, including glucovanillin (B191341) and, to a lesser extent, vanillic acid glucoside.[1][3] The hydrolysis of vanillic acid glucoside is observed to occur more slowly than that of glucovanillin.[1]

Subcellular Localization and Release

In vanilla beans, β-glucosidase activity has been localized to the cytoplasm and/or the periplasmic space of mesocarp and endocarp cells. The substrate, glucovanillin (and likely other minor glucosides like vanillic acid glucoside), is primarily stored in the vacuole.[4][5][6] The release of the aglycone is thought to occur upon tissue damage or during cellular processes that lead to the decompartmentalization of the enzyme and its substrate.

Degradation of Vanillic Acid Glucoside.

Transport and Subcellular Localization

The transport of phenolic glucosides into the vacuole is an active process that requires energy. Two main types of transporters are implicated in this process: H+-antiporters and ATP-binding cassette (ABC) transporters. The accumulation of glucosides in the vacuole serves to sequester these compounds, preventing potential toxicity and regulating their metabolic availability. While the specific transporters for vanillic acid glucoside have not been identified, it is likely that they belong to one of these families.

Quantitative Data

Quantitative data on vanillic acid glucoside concentrations in plant tissues are limited, with most studies focusing on the more abundant glucovanillin. However, some data is available from studies on transformed plant tissues and plants under stress conditions.

| Plant Species | Tissue | Condition | Vanillic Acid Glucoside Concentration | Reference |

| Vanilla planifolia | Pods | Various developmental stages | Quantified via LC-MS with standards | [7] |

| Capsicum frutescens | Callus tissue | Transformed with VpVAN gene | Detected but not quantified | [8] |

| Vitis vinifera (Grape) | Leaves and Roots | Salt stress | Vanillic acid content measured, glucoside not specified | [9] |

| Vaccinium myrtillus | Aerial parts | - | Vanillic acid-O-hexoside detected by LC-MS | [10] |

Experimental Protocols

Extraction of Phenolic Glucosides from Plant Tissues

This protocol is a general method for the extraction of phenolic compounds, including vanillic acid glucoside, from fresh plant material.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

80% aqueous methanol (B129727)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Extract the powdered tissue with 80% aqueous methanol (e.g., 10 mL per gram of tissue) at 4°C with constant shaking for at least 4 hours.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with 80% methanol and combine the supernatants.

-

Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.

-

The resulting aqueous extract can be used for subsequent analysis or further purification.

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In vivo kinetics of β-glucosidase towards glucovanillin and related phenolic glucosides in heat-treated vanilla pod (Vanilla planifolia, Orchidaceae). | Semantic Scholar [semanticscholar.org]

- 4. Localization of β-d-Glucosidase Activity and Glucovanillin in Vanilla Bean (Vanilla planifolia Andrews) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Localization of β-D-glucosidase activity and glucovanillin in vanilla bean (Vanilla planifolia Andrews) [agris.fao.org]

- 7. Metabolic analysis of different tissues of Vanilla planifolia pods at different developmental stages [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthetic Pathways of Vanillin and its Glucosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor compound of natural vanilla and one of the most widely used flavoring agents globally. Its applications span the food, pharmaceutical, and cosmetic industries. While natural extraction from Vanilla planifolia pods is economically prohibitive for meeting global demand, chemical synthesis raises environmental and consumer preference concerns. Consequently, biotechnological production through microbial fermentation and metabolic engineering has emerged as a sustainable and promising alternative. This guide provides an in-depth exploration of the native biosynthetic pathway of vanillin in plants and the engineered pathways in microorganisms. It includes a detailed examination of the enzymatic steps, key intermediates, and the formation of vanillin glucosides. Quantitative data on production titers are summarized, and representative experimental protocols for key analytical and production methods are provided to facilitate further research and development.

The Native Biosynthetic Pathway in Vanilla planifolia

The biosynthesis of vanillin in the vanilla orchid (Vanilla planifolia) is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce vanillin, which is then typically stored in the pods as its glucoside, glucovanillin (B191341).

The pathway is generally accepted to proceed as follows[1][2]:

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine , catalyzed by Phenylalanine Ammonia Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: The aromatic ring of trans-cinnamic acid is hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-Coumaric acid [1].

-

Activation to p-Coumaroyl-CoA: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching Coenzyme A (CoA), forming p-Coumaroyl-CoA .

-

Conversion to Caffeoyl-CoA: The pathway continues with the conversion of p-Coumaroyl-CoA to Caffeoyl-CoA . This involves hydroxylation at the 3' position, a step catalyzed by p-Coumaroyl Ester 3'-Hydroxylase (C3'H) [1].

-

Methylation to Feruloyl-CoA: The newly added hydroxyl group on Caffeoyl-CoA is methylated by Caffeoyl-CoA O-Methyltransferase (CCOMT) to produce Feruloyl-CoA .

-

Conversion to Ferulic Acid: Feruloyl-CoA is then converted to Ferulic Acid .

-

Side-Chain Cleavage to Vanillin: The final and signature step in Vanilla is the conversion of ferulic acid to vanillin. This is catalyzed by Vanillin Synthase (VpVAN) , a hydratase/lyase enzyme that cleaves two carbons from the propenyl side chain of ferulic acid[3][4].

-

Glucosylation: Vanillin is toxic to plant cells at high concentrations. To detoxify and store the compound, it is converted to its β-D-glucoside, Glucovanillin , by a UDP-glucosyltransferase (UGT) . This is the primary form found in green vanilla pods[1][5]. During the curing process, β-glucosidases hydrolyze glucovanillin to release the characteristic vanilla flavor[1][5].

Below is a diagram illustrating the core biosynthetic pathway in Vanilla planifolia.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. One-Step Vanillin Synthesis Using Engineered Enzyme - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. De Novo Biosynthesis of Vanillin in Fission Yeast (Schizosaccharomyces pombe) and Baker's Yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Vanillic Acid Glucoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the identification, quantification, and structural elucidation of vanillic acid glucoside in plant extracts. It is designed to equip researchers, scientists, and professionals in drug development with the necessary technical knowledge to effectively work with this compound.

Introduction

Vanillic acid glucoside, a naturally occurring phenolic compound, is found in a variety of plants, including the well-known vanilla orchid (Vanilla planifolia), red peppers (Capsicum annuum), and St. John's wort (Hypericum persica)[1]. As a glycoside of vanillic acid, it plays a significant role in the biosynthesis of vanillin (B372448), a widely used flavoring agent[2]. The presence and concentration of vanillic acid glucoside can influence the chemical profile and potential bioactivity of plant extracts, making its accurate identification and quantification crucial for quality control, natural product research, and the development of new pharmaceuticals.

This technical guide outlines the essential experimental protocols for the extraction, separation, and characterization of vanillic acid glucoside from plant matrices. It covers analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), providing detailed parameters for each method.

Experimental Protocols

Extraction of Vanillic Acid Glucoside from Plant Material

The efficient extraction of vanillic acid glucoside from plant tissues is the primary step for its identification and quantification. Phenolic glucosides are polar molecules, and thus, polar solvents are typically employed for their extraction. The following is a generalized solid-liquid extraction protocol that can be optimized based on the specific plant matrix.

Materials and Reagents:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Ethanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Sample Preparation: Weigh 1 gram of finely powdered, dried plant material into a centrifuge tube.

-

Solvent Addition: Add 10 mL of 80% methanol in water (v/v) to the tube. The solid-to-liquid ratio can be optimized, with ratios up to 1:35 (g/mL) being reported for efficient extraction of related phenolic compounds[3].

-

Extraction:

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath at a controlled temperature (e.g., 48°C) for a specified duration (e.g., 74 minutes)[3]. Optimization of temperature and time is recommended for different plant materials.

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

-

Collection of Supernatant: Carefully decant the supernatant into a clean collection tube.

-

Re-extraction (Optional but Recommended): To maximize the recovery of the analyte, the pellet can be re-extracted with a fresh portion of the extraction solvent. The supernatants from multiple extractions can then be combined.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter to remove any remaining particulate matter before analytical instrument injection.

Analytical Methodologies

HPLC-DAD is a robust and widely used technique for the quantification of phenolic compounds.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in deionized water. |

| Mobile Phase B | Methanol or Acetonitrile. |

| Gradient Elution | A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, 80-10% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection | Diode-Array Detector monitoring at the UV absorbance maximum of vanillic acid glucoside (approx. 260 nm).[4] |

Method Validation Parameters for a Similar Phenolic Acid (Vanillic Acid):

| Parameter | Typical Values |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 - 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

(Note: These values are illustrative and should be determined specifically for vanillic acid glucoside during method validation.)

UPLC-QTOF-MS/MS provides high resolution and mass accuracy, enabling confident identification and structural elucidation of vanillic acid glucoside.

Instrumentation and Conditions:

| Parameter | Specification |

| UPLC System | A high-pressure gradient UPLC system. |

| Column | A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm). |

| Mobile Phase A | 0.1% Formic acid in deionized water. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient Elution | A fast gradient suitable for UPLC, for example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 1 - 5 µL. |

| Mass Spectrometer | A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source. |

| Ionization Mode | Negative ion mode is often preferred for phenolic acids. |

| Capillary Voltage | 2.5 - 3.5 kV. |

| Cone Voltage | 30 - 40 V. |

| Source Temperature | 120 - 150°C. |

| Desolvation Temperature | 350 - 450°C. |

| Collision Energy (MS/MS) | A ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ions. |

Expected Mass Spectrometric Data for Vanillic Acid Glucoside (C₁₄H₁₈O₉):

-

Exact Mass: 330.0951 g/mol [5]

-

[M-H]⁻ Ion: m/z 329.0878

-

Key MS/MS Fragment Ions:

Data Presentation

Quantitative Data Summary

The concentration of vanillic acid and its glucoside can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes some reported concentrations.

| Plant Species | Tissue | Compound | Concentration (mg/g dry weight, unless otherwise noted) | Analytical Method | Reference |

| Amomum villosum | Fruit | Vanillic Acid | 0.545 | HPLC-DAD | [3] |

| Capsicum frutescens | Callus Culture | Vanillic Acid | ~0.02 - 0.05 mg/L (in culture medium) | HPLC | [4] |

| Capsicum frutescens | Callus Culture | Vanillin-β-D-glucoside | ~0.01 - 0.03 mg/L (in culture medium) | HPLC | [4] |

| Vanilla planifolia | Pods (various stages) | Vanillin 4-O-β-D-glucoside | Varies with developmental stage, peaking at later stages | HPLC-DAD | This information is based on a study that quantified vanillin glucoside, a closely related compound.[8] |

Note: Data for vanillic acid glucoside is limited, and further research is needed to establish a comprehensive database of its occurrence and concentration in various plant species.

Visualization of a Related Biosynthetic Pathway and an Experimental Workflow

Biosynthetic Pathway of Vanillic Acid

While the direct enzymatic glycosylation of vanillic acid in many plant species is still under investigation, it is understood to be derived from the phenylpropanoid pathway. The following diagram illustrates the biosynthesis of vanillic acid from phenylalanine. The final step to form vanillic acid glucoside would involve a UDP-glucosyltransferase (UGT).

Caption: Proposed biosynthetic pathway of vanillic acid and its subsequent glycosylation.

Experimental Workflow for Identification

The logical flow from sample preparation to data analysis is crucial for the successful identification of vanillic acid glucoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - Les Publications du Cirad [publications.cirad.fr]

- 3. Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour and Biocompatibility Improvement via Extract Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.europa.eu [data.europa.eu]

Physical and chemical properties of vanillic acid glucoside

An In-depth Technical Guide to Vanillic Acid Glucoside

Introduction

Vanillic acid glucoside, also known as vanillic acid 4-β-D-glucoside, is a phenolic compound and a hydrolyzable tannin.[1][2] It is the glucoside of vanillic acid, which is an oxidized form of vanillin (B372448).[3] This compound is found in a variety of natural sources, including the fruits of Capsicum annuum, the leaves of Salvia rosmarinus (rosemary), and plants such as Crataegus sp. and Punica granatum.[1][2][4][5] Vanillic acid glucoside is noted for its potential biological activities, including antioxidant and anti-inflammatory properties, and is a subject of research for its applications in drug development and food science.[3][6][7] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its role in relevant biological pathways.

Physical and Chemical Properties

Vanillic acid glucoside is a white to light yellow crystalline powder.[8] Its properties are summarized in the tables below.

General Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | [4][9] |

| Synonyms | Vanillic acid 4-β-D-glucoside, 4-Hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, Vanillic acid 4-β-D-glucopyranoside | [5][9][10][11] |

| CAS Number | 32142-31-7 | [4][5][10][11] |

| Molecular Formula | C₁₄H₁₈O₉ | [4][5][6][10] |

| Molecular Weight | 330.29 g/mol | [1][4][5][10][11] |

| Appearance | White to light yellow powder | [8] |

| Melting Point | 168-172 °C | [8] |

| pKa (Predicted) | Weakly acidic | [12] |

| logP (Predicted) | -0.97 to -1.5 | [4][12] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Soluble (11.6 g/L predicted) | [6][9][12] |

| DMSO | Soluble (20 mg/ml) | [2][6][9][13] |

| Methanol | Soluble | [9] |

| DMF | Soluble (10 mg/ml) | [2][6] |

| PBS (pH 7.2) | 10 mg/ml | [2] |

Spectroscopic Data

| Technique | Data | Source(s) |

| LC-MS (ESI-MS) | Precursor Type: [M+Na]⁺, Precursor m/z: 353.084 | [4] |

| UV-Vis (λmax) | 247, 288 nm | [2] |

| ¹H-NMR, ¹³C-NMR | Data available and used for identity confirmation | [6][9] |

Experimental Protocols

Biosynthesis of Vanillin-β-D-Glucoside

The biotechnological production of vanillic acid glucoside and its precursor, vanillin glucoside, can be achieved via fermentation using engineered microorganisms like Saccharomyces cerevisiae or Acinetobacter baylyi ADP1.[14][15][16] The pathway typically starts from a precursor like ferulic acid or protocatechuate.

Methodology:

-

Precursor Conversion: Ferulic acid is converted to vanillin. This step is often achieved through the action of microorganisms like Streptomyces setonii.[17]

-

Enzymatic Steps: The synthesis pathway from protocatechuate involves three key heterologous enzymes:[15]

-

Catechol O-methyltransferase (COMT): Catalyzes the conversion of protocatechuate to vanillate (B8668496).

-

Carboxylic Acid Reductase (CAR): Reduces vanillate to vanillin.

-

UDP-glycosyltransferase (UGT): Glycosylates vanillin to form vanillin-β-D-glucoside.[14][15]

-

-

Cultivation: The engineered host is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose). The precursor (e.g., ferulic acid) is added to the culture.[16][17]

-

Extraction: After fermentation, the broth is filtered, and the product is extracted using a suitable solvent.[17]

Isolation and Purification from Natural Sources

Vanillic acid glucoside can be isolated from plant extracts. A general protocol involves extraction followed by chromatographic purification.

Methodology:

-

Extraction: Plant material (e.g., vanilla pods) is subjected to extraction using a suitable solvent system. Natural deep eutectic solvents (NADES) have been explored as green alternatives to conventional solvents.[18]

-

Liquid-Liquid Extraction (for precursor vanillin): A crude extract can be purified by adjusting the pH. The solution is made alkaline (pH > 8) and extracted with a non-polar solvent to remove impurities. The aqueous phase, containing the phenolate (B1203915) form of the compound, is retained.[17][19]

-

Precipitation: The pH of the aqueous phase is lowered (pH 4-7) to precipitate the purified compound.[17][19]

-

Adsorption Chromatography: For final purification, a non-polar resin (e.g., SP700) is used.[18]

-

The crude extract is loaded onto the column.

-

The column is washed to remove impurities.

-

The purified vanillic acid glucoside is eluted using a solvent like ethanol, with the pH of the feed solution optimized (e.g., pH 4.0) for highest purity.[18]

-

Characterization

The identity and purity of vanillic acid glucoside are confirmed using standard analytical techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity of ≥95% is common for commercial standards.[6][13]

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental formula. ESI-MS is commonly used to identify the molecular ion peak.[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of the vanillic acid and glucose moieties.[6][9]

Biological Activity and Signaling Pathways

While research on vanillic acid glucoside is ongoing, the biological activities are often inferred from its aglycone, vanillic acid. Vanillic acid exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities.[3][7] It is suggested that these effects are mediated through the modulation of key cellular signaling pathways.

Akt/eNOS Signaling Pathway

Vanillic acid, a metabolite of cyanidin-3-glucoside, has been shown to improve nitric oxide (NO) bioavailability in endothelial cells under inflammatory stress (e.g., induced by TNF-α).[20] This protective effect is mediated by the activation of the Akt-eNOS signaling pathway.

Mechanism:

-

Inflammatory stimulus (TNF-α) induces oxidative stress in endothelial cells.

-

Vanillic acid upregulates the expression and activation (phosphorylation) of Akt (Protein Kinase B).

-

Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS).

-

Activated eNOS increases the production of nitric oxide (NO), a key molecule in maintaining vascular homeostasis.[20]

AMPK Signaling Pathway

Vanillic acid has shown promise in models of metabolic syndrome by activating the AMP-activated protein kinase (AMPK) signaling pathway.[7] Activation of AMPK is crucial for regulating cellular energy homeostasis.

Mechanism:

-

Vanillic acid activates AMPK.

-

AMPK activation leads to downstream effects such as:

-

Inhibition of adipogenesis (fat cell formation) by downregulating markers like PPARγ.

-

Reduction of lipid accumulation in the liver.

-

Promotion of mitochondrial synthesis and thermogenesis in adipose tissues.

-

-

These effects collectively contribute to improved glucose tolerance, reduced body weight, and decreased insulin (B600854) resistance.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scispace.com [scispace.com]

- 4. Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vanillic acid 4-β-D-glucoside phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 6. Vanillic acid-4-β-D-glucoside, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 7. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vanillic Acid 4-î²-d-glucoside - C14h18o9, Molecular Weight: 330.29g, Melting Point: 168-172â°c, Analytical Standard Grade, Appearance: White To Light Yellow Powder at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. Vanillic acid glucoside | CAS:32142-31-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. scbt.com [scbt.com]

- 11. Vanillic acid 4-β-D-glucoside - 4-Hydroxy-3-methoxybenzoic acid 4-β-D-glucoside, Vanillic acid 4-β-D-glucopyranoside [sigmaaldrich.com]

- 12. foodb.ca [foodb.ca]

- 13. Vanillic acid glucoside supplier | CAS 32142-31-7 | AOBIOUS [aobious.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US10208293B2 - Compositions and methods for the biosynthesis of vanillan or vanillin beta-D-glucoside - Google Patents [patents.google.com]

- 17. natural_vanillin [microchem.fr]

- 18. Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]

- 20. Phenolic Metabolites Protocatechuic Acid and Vanillic Acid Improve Nitric Oxide Bioavailability via the Akt-eNOS Pathway in Response to TNF-α Induced Oxidative Stress and Inflammation in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Vanillic Acid Glucoside: A Natural Food Component Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanillic acid glucoside, a phenolic glycoside naturally present in a variety of plant-based foods, is gaining increasing attention within the scientific community. As the glycosidic form of vanillic acid, this compound is a subject of interest for its potential bioavailability and bioactive properties. This technical guide provides a comprehensive overview of vanillic acid glucoside, detailing its natural occurrence, analytical methodologies for its quantification, and its known biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Profile

Chemical Name: 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid Molecular Formula: C₁₄H₁₈O₉ Molecular Weight: 330.29 g/mol [1] Classification: Phenolic glycoside, Hydrolyzable tannin[2]

Vanillic acid glucoside is characterized by a vanillic acid molecule linked to a glucose unit via a β-glycosidic bond. This glycosylation significantly increases its water solubility compared to its aglycone, vanillic acid.

Natural Occurrence and Quantitative Data

Vanillic acid glucoside is found in a diverse range of plants, including fruits, vegetables, herbs, and spices. While its presence is widely reported, specific quantitative data for the glucoside form is often limited in the literature, with many studies focusing on the total vanillic acid content after hydrolysis. The following tables summarize the available quantitative data for vanillic acid glucoside and its aglycone, vanillic acid, in various food sources.

Table 1: Quantitative Data of Vanillic Acid Glucoside in Food Sources

| Food Source | Plant Part | Concentration | Reference |

| Vanilla (Vanilla planifolia) | Cured Beans | 7.74 ± 0.2 mg/g (dry weight) (as vanillin (B372448) glucoside) | [3] |

| Vanilla (Vanilla planifolia) | Pod Mesocarp | >300 mM (in water phase) (as vanillin glucoside) |

Note: Data for vanillin glucoside is included as a closely related and often co-occurring compound.

Table 2: Quantitative Data of Vanillic Acid (Aglycone) in Food Sources

| Food Source | Plant Part | Concentration | Reference |

| Okra (Abelmoschus esculentus) | Pods | 134 - 366 µg/g (dry matter) (total vanillic acid) | [4] |